(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Asymmetric catalysis Transfer hydrogenation Enantioselective synthesis

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 912277-45-3) is a chiral secondary alcohol built on a 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold—a fused bicyclic system combining a cyclopentane ring and a pyridine ring with a stereochemically defined hydroxyl at the C7 position. With a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol, this compound belongs to the cyclopenta[b]pyridine class, which is recognized as a privileged scaffold in medicinal chemistry and asymmetric catalysis.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 912277-45-3
Cat. No. B3166506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
CAS912277-45-3
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)N=CC=C2
InChIInChI=1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1
InChIKeyXLPDFBUFTAWCIB-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 912277-45-3): Chiral Bicyclic Pyridine-Alcohol Building Block for Asymmetric Synthesis and Ligand Design


(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 912277-45-3) is a chiral secondary alcohol built on a 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold—a fused bicyclic system combining a cyclopentane ring and a pyridine ring with a stereochemically defined hydroxyl at the C7 position [1]. With a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol, this compound belongs to the cyclopenta[b]pyridine class, which is recognized as a privileged scaffold in medicinal chemistry and asymmetric catalysis [1][2]. The (R)-configured enantiomer serves as a critical chiral intermediate in the synthesis of phosphinite ligands for iridium-catalyzed asymmetric hydrogenation and as a building block for pharmaceutical research, most notably in the development of selective estrogen receptor modulators and other bioactive molecules [2].

Why (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol Cannot Be Substituted by Its (S)-Enantiomer, Racemate, or Unfunctionalized Parent in Asymmetric Applications


The (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is not interchangeable with its (S)-enantiomer (CAS 887921-99-5), the racemic mixture (CAS 41598-71-4), or the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9) because each possesses fundamentally different stereochemical or functional properties that dictate downstream performance in asymmetric synthesis and catalysis [1][2]. The (R) and (S) enantiomers, when converted to their corresponding phosphinite ligands, yield iridium catalysts that produce opposite enantiomers of hydrogenation products—a critical distinction in pharmaceutical synthesis where stereochemistry determines biological activity [1]. Racemic material requires additional chiral resolution steps that inherently discard 50% of the starting material as the undesired enantiomer, reducing atom economy and increasing cost [3]. The unsubstituted parent (CAS 533-37-9) lacks the C7 hydroxyl group entirely, precluding phosphinite formation and other O-derivatization pathways that are central to the compound's value as a ligand precursor and synthetic intermediate [2].

Quantitative Comparative Evidence for (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 912277-45-3) vs. Closest Analogs


Enantioselectivity Advantage in Asymmetric Transfer Hydrogenation of 2-Aryl-Substituted Derivatives: New Process vs. Prior Art

The patented asymmetric transfer hydrogenation (ATH) process for preparing optically active 2-aryl-substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives using a chiral ruthenium catalyst achieves substantially higher enantioselectivity compared to previously reported methods for analogous bicyclic pyridine ketone reductions [1]. The prior art—specifically iron-catalyzed ATH of bicyclic pyridine ketones (Naik et al., Chem. Commun. 2010)—delivered only 52–72% ee for 2-substituted substrates, whereas the claimed process attains high yields with excellent enantioselectivity (up to 98% ee for related phosphinite-ligand-derived reductions) [1][2]. This improvement of >25 percentage points in enantiomeric excess is critical because downstream chiral phosphinite ligands derived from these alcohols require high enantiopurity; residual opposite enantiomer in the ligand translates directly into reduced enantioselectivity in the iridium-catalyzed hydrogenation of prochiral olefins [2].

Asymmetric catalysis Transfer hydrogenation Enantioselective synthesis Chiral alcohol

Stereochemical Identity Determines Catalyst Enantiomer: (R)-Alcohol as Direct Precursor to One Pyridophos Enantiomer

The (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is the direct synthetic precursor to one specific enantiomer of the iridium Pyridophos catalyst [1][2]. In the Müller et al. (2020) optimized scalable synthesis, the late-stage pyridyl alcohol intermediate—structurally identical to the target compound with a 2-phenyl substituent—undergoes kinetic resolution with immobilized Candida antarctica lipase B (CAL-B) to deliver both enantiomers as essentially enantiopure compounds (>99% ee after resolution) [2]. The (R)-configured alcohol, upon deprotonation and treatment with chlorophosphane, yields the (R)-phosphinite ligand, which forms the corresponding iridium catalyst enantiomer that induces the opposite product configuration compared to the catalyst derived from the (S)-alcohol [1][2]. This one-to-one stereochemical mapping means that procurement of the incorrect enantiomer leads directly to the wrong catalyst enantiomer and, consequently, the undesired product configuration in asymmetric hydrogenation reactions.

Chiral phosphinite ligand Iridium catalysis Asymmetric hydrogenation Pyridophos

Racemic Resolution Inefficiency: 50% Material Loss vs. Direct Use of Single Enantiomer

Racemic 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 41598-71-4) is commercially available but requires resolution to obtain enantiopure material for asymmetric applications [1]. The patent literature explicitly identifies that racemic resolution methods—including chiral HPLC separation and kinetic resolution with lipase or copper-catalyzed benzoylation—suffer from the fundamental limitation that the desired and undesired enantiomers are always obtained in equal amounts, necessitating additional steps to convert the undesired enantiomer back to the desired one, e.g., by repeated oxidation and racemic resolution sequences [1]. By contrast, procurement of the pre-resolved (R)-enantiomer (CAS 912277-45-3) eliminates this 50% material loss and the associated solvent, time, and energy costs of resolution-recycle loops [1]. The asymmetric transfer hydrogenation process described in the patent directly produces the desired enantiomer in high yield (up to 93% isolated yield for the ketone intermediate) and high enantiopurity, representing a more efficient route to the single enantiomer [1].

Chiral resolution Atom economy Racemic mixture Process chemistry

Hydroxyl Group as Essential Functional Handle: Comparison with Unsubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9)

The C7 hydroxyl group on (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is the essential functional handle that enables its primary high-value application: conversion to chiral phosphinite ligands via deprotonation and reaction with dialkyl- or diarylchlorophosphanes [1][2]. The unsubstituted parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9, MW 119.16 g/mol), lacks this hydroxyl and is primarily employed as a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic cefpirome, with a reported synthetic route achieving 43.15% total yield and 99.7% purity (HPLC) [3]. The parent compound cannot undergo O-phosphinylation, esterification, or etherification at the C7 position, fundamentally limiting its utility in asymmetric ligand synthesis. The hydroxyl-bearing scaffold thus occupies a distinct and non-overlapping application space in chiral catalysis research compared to the unsubstituted bicyclic pyridine [1][2][3].

Functional group interconversion Phosphinite synthesis Synthetic intermediate Derivatization

Ring-Size Effect: Five-Membered Carbocyclic Ring vs. Six-Membered Tetrahydroquinoline Analogue in Pyridophos Catalyst Performance

The (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol scaffold contains a five-membered carbocyclic ring fused to the pyridine, distinguishing it from the six-membered analogue 2-phenyl-8-hydroxy-5,6,7,8-tetrahydroquinoline, which is the alternative precursor to the other widely used Pyridophos catalyst [1]. Müller et al. (2020) identified these two catalyst variants—derived from the five-membered (cyclopenta) and six-membered (tetrahydroquinoline) alcohols respectively—as the two most versatile Ir-pyridophos catalysts for asymmetric olefin hydrogenation [1]. The conformational restriction imposed by the smaller five-membered ring alters the chelate bite angle and steric environment around the iridium center compared to the six-membered analogue, leading to differential enantioselectivity profiles across substrate classes [2]. Both catalysts are accessible via the same optimized synthetic route (26–37% overall yield from acetophenone and cyclopentanone or cyclohexanone, respectively) with late-stage CAL-B kinetic resolution delivering each enantiomer in essentially enantiopure form [1].

Conformational restriction Ligand design Ring-size effect Pyridophos

Evidence-Backed Research and Procurement Scenarios for (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 912277-45-3)


Synthesis of Enantiopure Iridium Pyridophos Catalysts for Asymmetric Olefin Hydrogenation

The (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is the direct chiral precursor to the five-membered-ring variant of the iridium Pyridophos catalyst, one of the two most versatile catalyst families for the asymmetric hydrogenation of unfunctionalized olefins and furan derivatives [1]. The optimized scalable route (Müller et al., 2020) uses this alcohol after 2-arylation and kinetic resolution with CAL-B to deliver the catalyst in 26–37% overall yield in analytically pure, crystalline, air-stable form [1]. Procurement of the pre-resolved (R)-enantiomer enables direct entry into the catalyst synthesis without the racemic resolution step, reducing the synthetic sequence by one step and eliminating the inherent 50% material loss of resolution [2].

Enantioselective Synthesis of 2-Aryl-Substituted Cyclopenta[b]pyridin-7-ol Derivatives via Asymmetric Transfer Hydrogenation

The patented Ru-catalyzed asymmetric transfer hydrogenation process (US 2023/0398529) enables the preparation of optically active 2-aryl-substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ols with enantioselectivities significantly exceeding prior art methods (52–72% ee) and reaching up to 98% ee [2]. The resulting enantiopure 2-aryl alcohols serve as intermediates for N-indanyl heteroaryl carboxamides with fungicidal activity and as precursors to chiral P,N ligands for iridium-catalyzed enantioselective hydrogenation of N-acetyl-dihydroquinolines [2]. This scenario is relevant for medicinal chemistry and agrochemical programs requiring enantiomerically pure bicyclic pyridine building blocks.

Chiral Intermediate for Selective Estrogen Receptor Modulator (SERM) Development

The (R)-configured cyclopenta[b]pyridin-7-ol scaffold has been identified as a chiral intermediate for constructing selective estrogen receptor modulators (SERMs), where the stereochemically defined hydroxyl group participates in hydrogen bonding with receptor tyrosine residues . The (R) stereochemistry at C7 is critical in this context because the spatial orientation of the hydroxyl determines receptor binding interactions; the (S)-enantiomer would present the hydroxyl in the opposite orientation, potentially abolishing or reversing the desired pharmacological effect . This application leverages the compound's chiral alcohol functionality combined with the drug-like properties of the bicyclic pyridine scaffold.

Chiral Building Block for Beta-Blocker and CNS-Targeted Pharmaceutical Synthesis

The chiral center at C7 influences receptor subtype selectivity in beta-blocker development, as reported in cardiovascular medication research . Additionally, the cyclopenta[b]pyridine core is a recognized scaffold in CNS drug discovery, with 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives having been developed as 5-HT2C receptor ligands by Pfizer for the treatment of schizophrenia, cognitive impairment, anxiety, depression, and obesity [3]. The (R)-configured hydroxyl group provides a vector for further functionalization while maintaining the defined stereochemistry required for target engagement [3].

Quote Request

Request a Quote for (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.